(Z)-Rilpivirine-d4 chemical properties and structure
(Z)-Rilpivirine-d4 chemical properties and structure
An In-depth Technical Guide on (Z)-Rilpivirine-d4: Chemical Properties and Structure
Introduction
(Z)-Rilpivirine-d4 is the deuterated Z-isomer of Rilpivirine (B1684574), a non-nucleoside reverse transcriptase inhibitor (NNRTI). While the (E)-isomer of Rilpivirine is an approved antiretroviral drug for the treatment of HIV-1 infection, the (Z)-isomer is typically considered an impurity.[1][2][3] The deuterated form, (Z)-Rilpivirine-d4, serves as an important analytical standard for use in pharmacokinetic studies and for the accurate quantification of the (Z)-Rilpivirine isomer in bulk drug substances and pharmaceutical formulations, often employing techniques like ultra-high-performance liquid chromatography (UHPLC).
Chemical Properties and Structure
(Z)-Rilpivirine-d4 is a structural analogue of Rilpivirine, distinguished by the cis-configuration of the cyanoethenyl group and the presence of four deuterium (B1214612) atoms on one of the phenyl rings. This isotopic labeling makes it a suitable internal standard for mass spectrometry-based analytical methods.
Table 1: Chemical Properties of (Z)-Rilpivirine-d4
| Property | Value | Source |
| Chemical Formula | C₂₂H₁₄D₄N₆ | [4] |
| Molecular Weight | 370.44 g/mol | [4] |
| CAS Number | Not Available | [4] |
| Physical Appearance | White to yellow solid (for Rilpivirine-d6) | [5] |
| Solubility | Slightly soluble in DMSO and Ethyl Acetate (heated) (for Rilpivirine-d6) | [5] |
Note: Physical appearance and solubility data are for a related deuterated compound, Rilpivirine-d6, and are likely similar for (Z)-Rilpivirine-d4.
Chemical Structure
The structure of (Z)-Rilpivirine-d4 features a central pyrimidine (B1678525) ring connected to a deuterated 4-cyanophenyl group and a 4-((Z)-2-cyanoethenyl)-2,6-dimethylphenyl group. The "Z" designation indicates that the higher priority substituents on either side of the carbon-carbon double bond of the ethenyl group are on the same side.
Mechanism of Action of Rilpivirine
Rilpivirine is a non-competitive inhibitor of HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication.[6][7] It binds to an allosteric hydrophobic pocket near the active site of the enzyme.[6] This binding induces a conformational change in the reverse transcriptase, which inhibits its function and blocks the conversion of viral RNA into DNA, thereby halting the viral replication cycle.[6][7] The flexibility of the Rilpivirine molecule allows it to adapt to the binding pocket, which contributes to its high potency and reduced susceptibility to resistance mutations compared to other NNRTIs.[8]
Experimental Protocols
Synthesis of (Z)-Rilpivirine
The synthesis of Rilpivirine typically involves the condensation of two key intermediates: (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile and 4-((4-chloropyrimidin-2-yl)amino)benzonitrile.[2][9] This reaction often yields a mixture of (E) and (Z) isomers. The (Z)-isomer is generally formed as a minor product.[2] Forced degradation studies, such as through alkaline hydrolysis or photodegradation, can also lead to the formation of the (Z)-isomer from the (E)-isomer.[4][10]
General Synthetic Step for Rilpivirine Isomers:
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Reaction Setup: A mixture of (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride and 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile is prepared in a suitable solvent, such as acetonitrile (B52724).
-
Reaction Conditions: The reaction mixture is heated under reflux. Some methods have explored microwave irradiation to reduce the reaction time from many hours to around 90 minutes.[9]
-
Product Mixture: The reaction produces a mixture of (E)-Rilpivirine and (Z)-Rilpivirine. The proportion of the Z-isomer can vary depending on the reaction conditions.
-
Purification: The isomers are then separated and purified using chromatographic techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC).
Analytical Method for the Quantification of (E) and (Z) Isomers
A validated reversed-phase ultra-high-performance liquid chromatography (RP-UHPLC) method is crucial for the simultaneous separation and quantification of (E) and (Z)-Rilpivirine.[4]
Table 2: UHPLC Method Parameters for Rilpivirine Isomer Separation
| Parameter | Condition |
| Column | Waters Acquity ethylene (B1197577) bridged hybrid Shield RP18 (150 × 2.1 mm, 1.7 μm) |
| Column Temperature | 35.0°C |
| Mobile Phase | Gradient elution of acetonitrile and 0.05% formic acid in 10 mM ammonium (B1175870) formate |
| Flow Rate | 0.30 ml/min |
| Detection | Photo-diode array (PDA) detector and/or Mass Spectrometer |
Detailed Protocol for UHPLC Analysis:
-
Standard and Sample Preparation:
-
Prepare a stock solution of (Z)-Rilpivirine-d4 as an internal standard.
-
Prepare calibration standards containing known concentrations of (E)-Rilpivirine and (Z)-Rilpivirine.
-
Dissolve the bulk drug substance or tablet formulation in a suitable diluent to achieve a concentration within the calibration range.
-
-
Chromatographic Run:
-
Equilibrate the UHPLC system with the initial mobile phase composition.
-
Inject the prepared sample onto the column.
-
Run the gradient elution program to separate the isomers and other related substances.
-
-
Data Acquisition and Analysis:
-
Monitor the eluent using a PDA detector at an appropriate wavelength and/or a mass spectrometer.
-
Identify the peaks for (E)-Rilpivirine and (Z)-Rilpivirine based on their retention times compared to the standards.
-
Quantify the amount of each isomer by integrating the peak areas and comparing them against the calibration curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous quantification of (E) and (Z) isomers of rilpivirine and four degradation products in bulk and tablets by reversed-phase ultra-high-performance liquid chromatography and confirmation of all by molecular weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.usbio.net [cdn.usbio.net]
- 6. Rilpivirine - BioPharma Notes [biopharmanotes.com]
- 7. What is the mechanism of Rilpivirine Hydrochloride? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. The development of an effective synthetic route of rilpivirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
